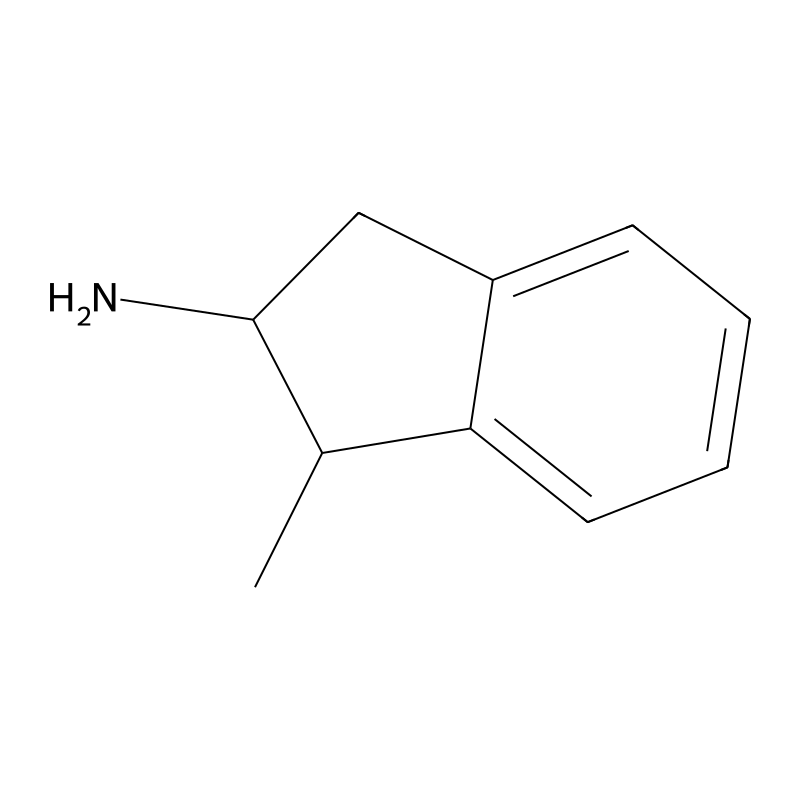

1-methyl-2,3-dihydro-1H-inden-2-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Antibacterial and Antifungal Studies

Biological Potential of Indole Derivatives

Petrochemical Applications of Indane

Scientific Field: Petrochemical Industry Summary of Application: Indane or indan is an organic compound with the formula

C6H4(CH2)3C_6H_4(CH_2)_3C6H4(CH2)3

. It is a colorless liquid hydrocarbon and a petrochemical, a bicyclic compound . Methods of Application: It occurs at the level of about 0.1% in coal tar and is usually produced by hydrogenation of indene . Results: Indane is used widely in the petrochemical industry .Therapeutic Potential of Imidazole Containing Compounds

Scientific Field: Pharmaceutical Sciences Summary of Application: Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties. Imidazole has become an important synthon in the development of new drugs . Methods of Application: Various scaffolds of imidazole have been synthesized for screening different pharmacological activities . Results: The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .

Organic Synthesis Applications of 1-Oxo-2,3-dihydro-1H-indene-2-carboxylate Methyl Ester

Scientific Field: Organic Synthesis Summary of Application: This compound is widely used in the field of organic synthesis, often serving as an intermediate or reaction reagent . Methods of Application: It can also be used in research fields, such as the synthesis of complexes . Results: The specific results or outcomes depend on the particular synthesis or research being conducted .

Derivatives of Indane

Scientific Field: Organic Chemistry Summary of Application: Derivatives of indane include compounds such as 1-methylindane and 2-methylindane (where one methyl group is attached to the five carbon ring), 4-methylindane and 5-methylindane (where one methyl group is attached to the benzene ring), and various dimethylindanes . Methods of Application: Other derivatives can be obtained indirectly, e.g. the reaction of diethyl phthalate with ethyl acetate, using metallic sodium and ethanol as a catalyst. The reaction yields indanedione ethyl ester, which can react with the sodium ions yielding a salt . Results: This can be reversed by adding an aqueous solution of hydrochloric acid. A family of indane derivatives are empathogen-entactogens. They are very close derivatives of other empathogen-entactogens such as MDMA and MDA. Examples include MDAI and MDMAI .

1-Methyl-2,3-dihydro-1H-inden-2-amine, also known as N-methyl-2-aminoindane, is a chiral compound characterized by its unique indane structure, which consists of a benzene ring fused to a cyclopentane ring with an amine group attached to the second carbon of the cyclopentane. The molecular formula of this compound is C10H13N, and it has a molecular weight of 147.22 g/mol. Its stereochemical properties arise from the presence of a chiral center, leading to various enantiomers that may exhibit different biological activities and chemical reactivities.

Studies suggest that NM-2-AI acts as a stimulant by increasing the levels of neurotransmitters like norepinephrine in the brain. It appears to function through multiple mechanisms, including:

- Norepinephrine reuptake inhibition: NM-2-AI may block the reuptake of norepinephrine by neurons, leading to higher levels of this neurotransmitter in the synaptic cleft and enhanced stimulation.

- Norepinephrine release: NM-2-AI might also directly trigger the release of norepinephrine from neurons, further contributing to its stimulant effects.

- Interaction with other receptors: Some studies suggest that NM-2-AI might interact with other receptors in the brain, such as serotonin receptors, but the exact role of these interactions is not fully understood.

- Addiction: NM-2-AI's ability to increase dopamine and norepinephrine levels could lead to dependence and addiction [].

- Neurotoxicity: Chronic use of stimulants can damage brain cells, and NM-2-AI might pose a similar risk [].

- Cardiovascular issues: Stimulants can increase heart rate and blood pressure, potentially leading to heart problems [].

- Psychosis: High doses of stimulants can trigger psychotic episodes, and this might be a risk with NM-2-AI use as well [].

- Oxidation: This process can convert 1-methyl-2,3-dihydro-1H-inden-2-amine into corresponding imines or oximes using oxidizing agents such as potassium permanganate or chromium trioxide.

- Reduction: Reduction reactions can yield amine derivatives through reagents like lithium aluminum hydride or sodium borohydride.

- Substitution: Nucleophilic substitution reactions allow for the introduction of various substituents onto the indane ring system, often utilizing halogenating agents like bromine or chlorine for electrophilic substitution.

Research indicates that 1-methyl-2,3-dihydro-1H-inden-2-amine exhibits stimulant properties. It is thought to increase neurotransmitter levels in the brain, particularly norepinephrine, through multiple mechanisms. This action may involve selective binding to specific receptors and enzymes, which modulates their activity and triggers various biochemical pathways. Its structural rigidity compared to other stimulant drugs suggests it may interact differently with biological targets.

The synthesis of 1-methyl-2,3-dihydro-1H-inden-2-amine typically involves:

- Formation of the Indane Ring System: This can be achieved via Friedel-Crafts alkylation, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst like aluminum chloride.

- Introduction of the Amine Group: This step often employs reductive amination, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent such as sodium cyanoborohydride.

1-Methyl-2,3-dihydro-1H-inden-2-amine is primarily utilized in organic synthesis as an intermediate or reagent. Its derivatives are explored in research related to psychoactive substances due to their potential stimulant effects and applications in understanding structure-function relationships in drug design. Additionally, it serves as a precursor for synthesizing other indane derivatives that have therapeutic potential .

Interaction studies have shown that 1-methyl-2,3-dihydro-1H-inden-2-amine can influence neurotransmitter systems in the brain. It is particularly noted for its interaction with norepinephrine pathways, which may contribute to its stimulant effects. Research continues to explore its pharmacological profile and potential therapeutic uses in treating conditions like attention-deficit/hyperactivity disorder and other mood disorders .

Several compounds share structural similarities with 1-methyl-2,3-dihydro-1H-inden-2-amine. These include:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-Aminoindane | Indane derivative | Lacks methyl substitution; more flexible structure |

| Methamphetamine | Phenethylamine | More flexible; commonly abused stimulant |

| MDA (3,4-Methylenedioxyamphetamine) | Phenethylamine derivative | Contains methylenedioxy group; empathogenic properties |

| MDAI (5-Methoxy-N,N-dimethyltryptamine) | Tryptamine derivative | Exhibits entactogenic effects; different core structure |

These compounds differ primarily in their substituents and structural rigidity, which significantly influence their biological activities and potential applications in pharmacology. The unique indane structure of 1-methyl-2,3-dihydro-1H-inden-2-amine contributes to its distinctive properties compared to these similar compounds.